![molecular formula C6H4IN3 B3026625 5-Iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1033772-25-6](/img/structure/B3026625.png)

5-Iodo-1H-pyrazolo[3,4-c]pyridine

Vue d'ensemble

Description

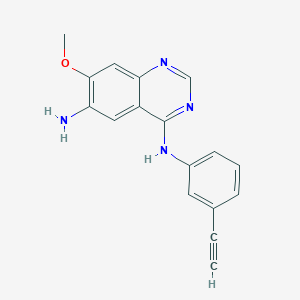

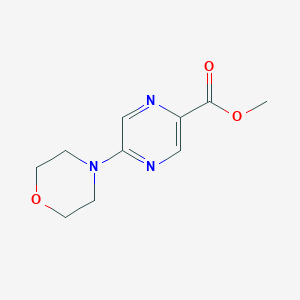

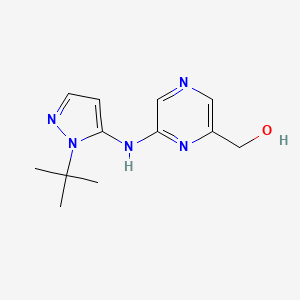

5-Iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocycle with the empirical formula C6H4IN3 and a molecular weight of 245.02 . It is a unique chemical that has been used in various research and industrial applications .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 5-Iodo-1H-pyrazolo[3,4-c]pyridine, has been extensively studied. One method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . Other methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 5-Iodo-1H-pyrazolo[3,4-c]pyridine is characterized by the presence of a pyrazolo[3,4-c]pyridine core with an iodine atom attached to the 5-position . The exact structure and properties can be further analyzed using various spectroscopic techniques.Chemical Reactions Analysis

The chemical reactions involving 5-Iodo-1H-pyrazolo[3,4-c]pyridine are diverse and depend on the specific conditions and reagents used. For instance, one study describes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrates how these compounds can be selectively elaborated along multiple growth-vectors .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-1H-pyrazolo[3,4-c]pyridine, such as its density, melting point, and boiling point, can be determined using standard laboratory techniques .Applications De Recherche Scientifique

Biological Studies

Researchers investigate the biological effects of 5-Iodo-1H-pyrazolo[3,4-c]pyridine:

For more information, you can refer to the Sigma-Aldrich page on 5-Iodo-1H-pyrazolo[3,4-c]pyridine . Additionally, recent research articles have explored related compounds and their applications .

Safety and Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas or vapours of 5-Iodo-1H-pyrazolo[3,4-c]pyridine. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mécanisme D'action

Target of Action

Pyrazolopyrimidine, a similar scaffold, is known to act as a bioisostere of adenine and retains the main interactions of atp at the kinase domain .

Mode of Action

It’s structurally similar to pyrazolopyrimidines, which are known to interact with atp-binding sites in the kinase domain . This interaction can potentially inhibit the activity of kinases, which play crucial roles in cellular signaling pathways.

Biochemical Pathways

Given its structural similarity to pyrazolopyrimidines, it may influence pathways involving kinases . Kinases are involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

Theoretical admet studies of pyrazolopyrazine derivatives, which share structural similarities, predict suitable pharmacokinetic phases .

Result of Action

Compounds with similar structures, such as pyrazolotriazines, have shown cytotoxic activity against colon, breast, and lung carcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Iodo-1H-pyrazolo[3,4-c]pyridine. Furthermore, pyrazole compounds, which are structurally related, can have harmful effects on the environment and humans, necessitating their conversion into safe and useful products .

Propriétés

IUPAC Name |

5-iodo-1H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXOKWFPIHACCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CN=C1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732881 | |

| Record name | 5-Iodo-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033772-25-6 | |

| Record name | 5-Iodo-1H-pyrazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033772-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)

![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)

![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)

![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)